Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure This compound is characterized by its pyridine carboxylate core, which is substituted with various functional groups, including hydroxy, amino, and methoxy groups
Preparation Methods
The synthesis of ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridine carboxylate core, followed by the introduction of the hydroxy, amino, and methoxy substituents through various chemical reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
- Moupinamide
- Ethyl homovanillate These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of substituents in ETHYL 4-HYDROXY-5-[3-[(4-HYDROXYPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE imparts distinct characteristics and potential applications.
Properties
Molecular Formula |
C26H28N2O7 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-[3-[2-(4-hydroxyphenyl)ethylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C26H28N2O7/c1-3-35-26(33)21-15-28-25(32)23(24(21)31)20(17-6-10-19(34-2)11-7-17)14-22(30)27-13-12-16-4-8-18(29)9-5-16/h4-11,15,20,29H,3,12-14H2,1-2H3,(H,27,30)(H2,28,31,32) |
InChI Key |
KRBRULJSMCKFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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